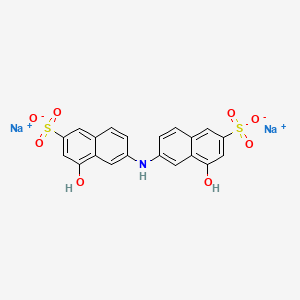

Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate)

Description

Properties

CAS No. |

20120-48-3 |

|---|---|

Molecular Formula |

C20H13NNa2O8S2 |

Molecular Weight |

505.4 g/mol |

IUPAC Name |

disodium;4-hydroxy-6-[(8-hydroxy-6-sulfonatonaphthalen-2-yl)amino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H15NO8S2.2Na/c22-19-9-15(30(24,25)26)5-11-1-3-13(7-17(11)19)21-14-4-2-12-6-16(31(27,28)29)10-20(23)18(12)8-14;;/h1-10,21-23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

JZPHVWXAYIALON-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

The core step in the preparation is the condensation of two molecules of 4-hydroxynaphthalene-2-sulfonic acid derivatives with an amine source to form the iminobis linkage at the 6-positions. This involves:

Formation of the imino bridge (-NH-) between the 6-positions of two naphthalene rings bearing hydroxyl and sulfonate groups.

The reaction is typically conducted under controlled pH and temperature conditions to favor the condensation without side reactions.

The process may involve catalytic or stoichiometric amounts of reagents facilitating the coupling, such as copper catalysts in related Ullmann-type coupling reactions, although specific catalysts for this compound are less documented.

Sulfonation and Hydroxylation

The sulfonic acid groups are introduced via sulfonation of naphthalene derivatives, often using sulfuric acid or oleum under controlled temperature (e.g., 90 °C for 12 hours) to yield 4-hydroxynaphthalene-2-sulfonic acid.

Hydroxyl groups are retained or introduced at the 4-position to maintain the compound’s reactivity and solubility.

Neutralization and Salt Formation

The final compound is isolated as the disodium salt by neutralizing the acidic sulfonic groups with sodium hydroxide or sodium carbonate solutions.

This step ensures water solubility and stability of the compound for industrial and research applications.

Detailed Preparation Procedure (Summarized)

Research Findings and Optimization

The condensation step is critical and can be optimized by adjusting temperature, pH, and reaction time to maximize yield and purity.

Copper-catalyzed Ullmann-type coupling reactions have been reported for related naphthalene sulfonate derivatives, providing mild and efficient conditions for C-N bond formation, which may be adapted for the iminobis linkage formation.

The sulfonation step requires careful control to avoid over-sulfonation or formation of undesired isomers; vacuum concentration and thermal treatment can improve selectivity toward the 2- and 6-substituted sulfonic acids.

Neutralization and salt formation are straightforward but must be controlled to prevent hydrolysis or degradation of the compound.

Comparative Data Table of Related Compounds and Preparation Features

Summary of Key Parameters Affecting Preparation

Chemical Reactions Analysis

Types of Reactions

Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .

Scientific Research Applications

Polymer Synthesis

Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) is utilized in the synthesis of various polymers due to its ability to act as a surfactant and emulsifier. The compound facilitates the formation of stable emulsions, which are crucial in producing polymeric materials with desired properties.

Table 1: Polymer Applications

| Application Area | Description |

|---|---|

| Emulsification | Enhances stability in polymer formulations |

| Polymerization | Acts as a catalyst or co-catalyst in reactions |

| Surface Modification | Alters surface properties of polymers for improved performance |

Pharmaceutical Applications

In pharmaceuticals, this compound plays a significant role in drug formulation and delivery systems. Its properties allow for enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study: Drug Delivery Systems

A study demonstrated that incorporating Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) into drug formulations improved the release profiles of poorly soluble drugs. This was attributed to the compound's ability to form complexes with APIs, thereby enhancing their solubility in biological fluids.

Environmental Applications

The compound is also recognized for its potential in environmental remediation processes. Its effectiveness as a dispersant helps in the degradation of synthetic dyes and pollutants in wastewater treatment.

Table 2: Environmental Remediation

| Pollutant Type | Treatment Method |

|---|---|

| Synthetic Dyes | Catalytic oxidation processes using hydroxyl radicals |

| Heavy Metals | Ion exchange processes facilitated by the compound |

Research indicates that Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) can significantly enhance the degradation rates of various pollutants when used in conjunction with other catalytic agents.

Biochemical Research

In biochemistry, this compound aids in studying protein structures and interactions. It serves as a stabilizing agent for proteins during analytical procedures such as chromatography and electrophoresis.

Case Study: Protein Stabilization

A research project highlighted the use of Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) to stabilize enzymes during storage and analysis. The results showed improved enzyme activity retention over time compared to control samples without the compound.

Mechanism of Action

The mechanism by which Disodium 6,6’-iminobis(4-hydroxynaphthalene-2-sulphonate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, ionic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

- CAS No.: 20324-87-2

- Molecular Formula : C21H14N2Na2O9S2

- Molecular Weight : 548.45 g/mol .

Structure and Functional Groups: The compound features two naphthalene rings connected via a carbonyl-diimino (-NH-C(O)-NH-) bridge. Each naphthalene unit is substituted with a hydroxyl (-OH) group at position 4 and a sulfonate (-SO3Na) group at position 2. This structure enhances its reactivity as an azo dye intermediate .

Primary Application :

Used to synthesize direct dyes such as Direct Orange S and Direct Acid Scarlet 4BS, owing to its ability to form stable diazo couplings .

Comparison with Structurally Similar Compounds

Disodium 6,6'-Oxybis(2-Naphthalenesulfonate)

- Structure : Contains two naphthalene rings linked by an oxygen (-O-) bridge, with sulfonate groups at position 2 on each ring.

- Molecular Formula : C20H12Na2O8S2 (estimated).

- Applications :

- Key Difference: The oxybis bridge reduces reactivity compared to the iminobis group, making it less suitable for dye synthesis but more stable for industrial applications .

6,6'-Iminobis(1-Naphthol-3-Sulfonic Acid)

- Structure: Similar iminobis (-NH-) bridge but with hydroxyl groups at position 1 and sulfonate groups at position 3 on naphthalene rings.

- Molecular Formula : C20H14N2O8S2 (acid form).

- Applications :

- Key Difference : Altered substituent positions (1-OH and 3-SO3H vs. 4-OH and 2-SO3Na) influence electronic properties and coupling efficiency in dye synthesis .

Copper-Complexed Azo Dyes (e.g., Direct Violet 48)

- Example: Disodium [μ-[[7,7'-iminobis[4-hydroxy-3-[[2-hydroxy-5-sulphamoylphenyl]azo]naphthalene-2-sulphonato]]]dicuprate(2-)] (CAS: 37279-54-2).

- Structure : Incorporates azo (-N=N-) groups and copper ions, creating a metallized dye complex.

- Applications :

- Key Difference: The presence of azo groups and copper enhances light and wash fastness, distinguishing it from non-metallized iminobis derivatives .

Other Naphthalene Sulfonate Salts

Structural and Functional Comparative Analysis

Bridge Group Influence

- Iminobis (-NH-) vs. Oxybis (-O-): Iminobis derivatives exhibit higher nucleophilicity, favoring reactions in dye synthesis (e.g., diazo coupling). Oxybis derivatives are more thermally stable, ideal for non-reactive roles (e.g., food additives) .

Substituent Positioning

- Hydroxyl and Sulfonate Groups: Position 4-OH/2-SO3Na (target compound) optimizes electronic effects for dye intermediates. Position 1-OH/3-SO3H (6,6'-iminobis(1-naphthol-3-sulfonic acid)) alters solubility and coupling efficiency .

Biological Activity

Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) is a synthetic dye belonging to the class of azo compounds. Its chemical structure can be represented as follows:

This compound features two 4-hydroxynaphthalene sulfonate moieties linked by an imino group, which contributes to its solubility and reactivity in various biological environments.

Mechanisms of Biological Activity

The biological activity of disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been identified:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of inflammatory diseases and cancer .

- Potential Anticancer Activity : Preliminary research suggests that disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and modulation of drug resistance pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to standard antibiotics like gentamicin .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate) resulted in a significant decrease in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent .

- Anticancer Activity : Research involving human cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis at concentrations ranging from 50 to 200 µg/mL. Mechanistic studies indicated that it may activate caspase pathways involved in programmed cell death .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Disodium 6,6'-iminobis(4-hydroxynaphthalene-2-sulphonate), and how are intermediates validated?

The compound is synthesized via diazotization, azo coupling, and subsequent copper complexation. A typical method involves reacting 2-aminophenol-4-sulfonamide with 6,6'-iminobis(1-naphthol-3-sulfonic acid) in the presence of copper sulfate under controlled pH (acidic conditions for diazotization, neutral for coupling). Key intermediates are validated using UV-Vis spectroscopy (azo group absorption ~500 nm) and thin-layer chromatography (TLC) to confirm stepwise progression .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- UV-Vis Spectroscopy : Detects π→π* transitions in the naphthalene backbone (~280 nm) and azo group transitions (~450–500 nm).

- FT-IR Spectroscopy : Identifies sulfonate (S=O stretching at ~1200–1050 cm⁻¹) and hydroxyl (-OH at ~3400 cm⁻¹) groups.

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and confirm sulfonate substitution patterns. For metal complexes, EPR or magnetic susceptibility measurements are advised .

Q. How is this compound applied in biological staining, and what methodological precautions are necessary?

The compound’s azo and sulfonate groups enable selective staining of cellular components (e.g., proteins, nucleic acids). For reproducibility:

- Optimize pH (6–8) to prevent dye aggregation.

- Use fresh solutions to avoid photodegradation.

- Validate specificity via control experiments with blocking agents (e.g., bovine serum albumin) .

Advanced Research Questions

Q. What mechanistic insights explain its role as a ligand in transition metal complexes?

The compound acts as a polydentate ligand via hydroxyl (-OH), azo (-N=N-), and sulfonate (-SO₃⁻) groups. In copper(II) complexes (1:2 metal-to-ligand ratio), the hydroxyl and azo groups coordinate, forming stable octahedral geometries. Spectrophotometric titration (Job’s method) and X-ray crystallography are critical for confirming coordination modes .

Q. How can researchers resolve discrepancies in observed vs. theoretical stoichiometry during complex synthesis?

Discrepancies often arise from competing side reactions (e.g., partial ligand dissociation). Mitigation strategies include:

- Job’s Plot Analysis : To determine optimal metal-to-ligand ratios.

- Mass Spectrometry (ESI-MS) : Directly quantify complex formation.

- pH Control : Maintain pH 5–7 to stabilize the desired complex .

Q. What strategies enhance its solubility and stability in aqueous analytical applications?

- Counterion Optimization : Sodium ions (from disodium salt) improve solubility via ionic interactions.

- Buffering Agents : Use phosphate buffer (pH 7.4) to prevent sulfonate group protonation.

- Light Protection : Store solutions in amber vials to minimize azo bond photodegradation .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., UV-Vis vs. NMR) for purity assessment?

- Cross-Validation : Compare UV-Vis λmax (azo group) with NMR integration ratios (aromatic protons).

- HPLC Purity Assay : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities.

- Elemental Analysis : Confirm Na and S content to validate stoichiometry .

Applications in Analytical Chemistry

Q. Can this compound serve as a chelating agent for heavy metal detection?

While not directly reported for this compound, structurally related azo-sulfonates (e.g., SPADNS) detect metals like Zr⁴⁺ and Th⁴⁺ via colorimetric shifts. Methodology adaptation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.